5'-O-tert-Butyldimethylsilyl-2'-deoxy-2'-fluoro-2'-C-methyluridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-O-tert-Butyldimethylsilyl-2’-deoxy-2’-fluoro-2’-C-methyluridine: is a synthetic nucleoside analog. It is structurally modified to enhance its stability and functionality in various biochemical applications. This compound is particularly noted for its potential use in antiviral therapies, especially against hepatitis C virus (HCV).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5’-O-tert-Butyldimethylsilyl-2’-deoxy-2’-fluoro-2’-C-methyluridine typically involves multiple steps, starting from a suitable nucleoside precursor. The key steps include:
Protection of the hydroxyl groups: The hydroxyl groups of the nucleoside are protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.
Fluorination: The 2’-hydroxyl group is selectively fluorinated using a fluorinating agent like diethylaminosulfur trifluoride (DAST).
Methylation: The 2’-C position is methylated using a methylating agent such as methyl iodide (MeI) in the presence of a base.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:
Batch processing: Ensuring consistent reaction conditions and yields.
Purification: Using techniques like column chromatography and recrystallization to achieve high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the 2’-C-methyl group.
Reduction: Reduction reactions can occur at the 2’-fluoro group, converting it to a hydroxyl group.
Substitution: The tert-butyldimethylsilyl group can be substituted with other protecting groups or functional groups under acidic conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Acidic conditions using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Major Products:
Oxidation: Formation of 2’-C-methyluridine derivatives.
Reduction: Formation of 2’-deoxy-2’-hydroxy-2’-C-methyluridine.
Substitution: Formation of deprotected nucleosides or nucleoside analogs with different functional groups.
Scientific Research Applications
Chemistry
- Used as a building block in the synthesis of more complex nucleoside analogs.
- Studied for its unique chemical properties and reactivity.
Biology
- Incorporated into oligonucleotides for research in genetic studies.
- Used in the study of nucleic acid interactions and stability.
Medicine
- Investigated for its antiviral properties, particularly against hepatitis C virus (HCV).
- Potential use in the development of antiviral drugs.
Industry
- Utilized in the production of modified nucleosides for pharmaceutical applications.
- Employed in the synthesis of nucleic acid-based diagnostic tools.
Mechanism of Action
The mechanism of action of 5’-O-tert-Butyldimethylsilyl-2’-deoxy-2’-fluoro-2’-C-methyluridine involves its incorporation into viral RNA, leading to chain termination. The compound is phosphorylated to its active triphosphate form, which competes with natural nucleotides for incorporation by the viral RNA-dependent RNA polymerase. This results in the inhibition of viral RNA synthesis and replication .
Comparison with Similar Compounds
2’-Deoxy-2’-fluoro-2’-C-methylcytidine: Another nucleoside analog with similar antiviral properties.
2’-Deoxy-2’-fluoro-2’-C-methyladenosine: Shares structural similarities and is studied for its antiviral activity.
2’-Deoxy-2’-fluoro-2’-C-methylguanosine: Similar in structure and function, used in antiviral research.
Uniqueness:
- The presence of the tert-butyldimethylsilyl group enhances the stability and lipophilicity of the compound, making it more effective in crossing cell membranes.
- The combination of fluorine and methyl groups at the 2’ position provides unique steric and electronic properties, enhancing its antiviral activity.
Properties
IUPAC Name |
1-[(2R,3S,4R,5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-fluoro-4-hydroxy-3-methyloxolan-2-yl]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27FN2O5Si/c1-15(2,3)25(5,6)23-9-10-12(21)16(4,17)13(24-10)19-8-7-11(20)18-14(19)22/h7-8,10,12-13,21H,9H2,1-6H3,(H,18,20,22)/t10-,12-,13-,16+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEUWXKPIOITNEE-VSBTWAGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(OC1N2C=CC(=O)NC2=O)CO[Si](C)(C)C(C)(C)C)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1([C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO[Si](C)(C)C(C)(C)C)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27FN2O5Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.